N'-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Overview
Description
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be explored for various purposes, such as drug development, material science, and catalysis.
Preparation Methods
The synthesis of N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in material science for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can be compared with other similar compounds, such as:
N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide: This compound has a similar core structure but different functional groups, leading to distinct properties and applications.
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide: Another related compound with variations in the substituents, which can affect its reactivity and biological activity.
The uniqueness of N’-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide lies in its specific combination of functional groups and the resulting properties that make it suitable for a wide range of applications.
Biological Activity
N'-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS No. 899756-17-3) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28N4O2S
- Molecular Weight : 412.55 g/mol
- IUPAC Name : N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The thieno[3,4-c]pyrazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage.
Antimicrobial Activity
Studies have shown that related thieno[3,4-c]pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary investigations into the anticancer properties of thieno[3,4-c]pyrazole derivatives indicate that they may induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings and Case Studies
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In Vitro Studies : A study tested the compound's effect on cancer cell lines and found that it significantly inhibited cell growth at micromolar concentrations.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 12.5 Moderate HeLa (Cervical) 8.0 Strong A549 (Lung) 15.0 Moderate -
Antioxidant Testing : The DPPH radical scavenging assay showed that the compound has a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
Compound IC50 (µM) N'-cycloheptyl... 45 Ascorbic Acid 50 -
Antimicrobial Testing : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Properties
IUPAC Name |
N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-14-9-10-19(15(2)11-14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUMZUJWQFQTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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